molecular formula C16H15BrO3 B5072799 5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299932-81-3

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5072799
CAS No.: 299932-81-3
M. Wt: 335.19 g/mol
InChI Key: KUUYSILWBNLYNY-UHFFFAOYSA-N
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Description

“5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde” is a complex organic compound. It contains a benzaldehyde group, which is often used in the synthesis of other compounds due to its reactivity. The presence of the bromine atom indicates that it might be used in reactions involving substitutions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzaldehyde derivative. The bromine atom could be introduced through electrophilic aromatic substitution, and the ethoxy groups could be added through nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring of the benzaldehyde, substituted with bromine and ethoxy groups at the 2nd and 5th positions respectively. The ethoxy group would also have a methylphenoxy group attached to it .


Chemical Reactions Analysis

As a benzaldehyde derivative, this compound could undergo a variety of reactions. The aldehyde group is reactive and could be involved in condensation reactions. The bromine atom could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile. The ethoxy groups could make it somewhat polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as an intermediate in synthesis, its reactivity would be the key factor. If it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve its use in the synthesis of other compounds, or its development as a potential drug. Further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-2-5-15(6-3-12)19-8-9-20-16-7-4-14(17)10-13(16)11-18/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYSILWBNLYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233377
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299932-81-3
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299932-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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